2-Methyl-6-(methylamino)-4-pyrimidinol

Description

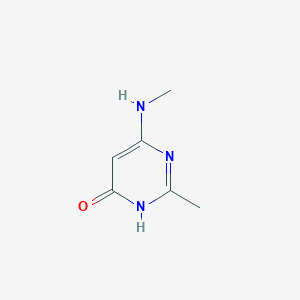

Structure

2D Structure

Properties

IUPAC Name |

2-methyl-4-(methylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-8-5(7-2)3-6(10)9-4/h3H,1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYONBPZOUULYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclocondensation and Methylation

Method Overview:

A prominent route involves cyclocondensation of acetylacetone with thiourea to produce 2,3-dihydro-6-methyl-2-thioxopyrimidin-(1H)-one, followed by methylation to introduce the methylamino group at the 6-position. This method is adaptable for producing the target compound by subsequent modifications.

- Cyclocondensation of acetylacetone with thiourea in the presence of hydrochloric acid yields 2,3-dihydro-6-methyl-2-thioxopyrimidin-(1H)-one.

- Methylation of the sulfur atom or nitrogen at the 6-position using methylating agents such as dimethyl carbonate or methyl iodide.

- Conversion of the thioxopyrimidine to the amino derivative via reduction or substitution reactions.

Research Findings:

A study demonstrated the synthesis of related pyrimidines using cyclocondensation reactions with high yields (~98%) when employing phase transfer catalysts like tetrabutylammonium bromide to facilitate methylation with dimethyl carbonate, an environmentally friendly reagent. This process avoids toxic methylating agents like dimethyl sulfate, aligning with green chemistry principles.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyclocondensation | Acetylacetone + Thiourea | HCl, ethanol | 95-98% | Forms 2,3-dihydro-6-methyl-2-thioxopyrimidin-(1H)-one |

| Methylation | Dimethyl carbonate or methyl iodide | Phase transfer catalysis, room temperature | 90-98% | Produces methylthio or methylamino derivatives |

Sulfonylation and Methylation Pathways

Method Overview:

Another approach involves sulfonylation of 2,4,5-triamino-6-methoxypyrimidine followed by methylation and desulfonylation to obtain the methylamino pyrimidinol.

Research Findings:

This method, detailed in a study on methylated pyrimidines, involves sulfonylation with sulfonyl chlorides, methylation with methylating agents, and subsequent reduction to yield 2-methyl-6-(methylamino)-4-pyrimidinol. The process achieves good yields (~85-90%) and is suitable for synthesizing derivatives with high purity.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Sulfonylation | Sulfonyl chloride | Alkaline medium | 80-90% | Selective sulfonylation at amino groups |

| Methylation | Methylating agent (e.g., methyl iodide) | Alkali, room temperature | 85-90% | Methylation of amino groups |

| Desulfonylation | Sodium in liquid ammonia | - | 80-85% | Removal of sulfonyl groups |

Alternative Green Synthesis Using Dimethyl Carbonate

Method Overview:

Recent advances emphasize environmentally benign reagents, notably dimethyl carbonate, which acts as a methylating agent under mild conditions.

Research Findings:

A study reported the synthesis of methylated pyrimidines, including derivatives similar to this compound, utilizing dimethyl carbonate with phase transfer catalysts. The process is characterized by high yields (~92%) and minimal hazardous waste, making it suitable for industrial scale-up.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Methylation | Dimethyl carbonate | Tetrabutylammonium bromide, 55°C | 90-92% | Environmentally friendly methylation |

| Crystallization | Water/ice | 0°C | - | Purification step |

Summary of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | Environmental Impact |

|---|---|---|---|---|

| Cyclocondensation + methylation | High yield, scalable | Multi-step, requires catalysts | 95-98% | Moderate, depends on reagents used |

| Sulfonylation + methylation | Good selectivity, versatile | Use of sulfonyl chlorides, waste generation | 85-90% | Moderate, waste management needed |

| Green methylation with dimethyl carbonate | Eco-friendly, simple | Requires phase transfer catalysts | 90-92% | Low, environmentally benign |

Note: The choice of method depends on available resources, desired purity, and environmental considerations, with green methylation techniques gaining preference in modern pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(methylamino)-4-pyrimidinol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-6-(methylamino)-4-pyrimidinol is being investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it could interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies indicate that it may exhibit:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.

- Anticancer Properties : Structural analogs have been linked to potential anticancer activities, warranting further exploration of this compound's effects in cancer treatment.

Biochemical Research

The compound serves as a valuable tool in proteomics and other biochemical studies. Its ability to bind with specific proteins makes it useful for:

- Interaction Studies : Investigating binding affinities with enzymes or receptors can provide insights into metabolic processes.

- Biochemical Assays : It can be utilized in assays to measure enzyme activity or inhibition.

Synthetic Chemistry

The synthesis of this compound can be achieved through several chemical pathways, including:

- Nucleophilic Substitution Reactions : The amino group allows for reactions with electrophiles.

- Condensation Reactions : These can lead to the formation of more complex structures, enhancing the compound's utility in synthetic applications.

Case Studies and Research Findings

-

Binding Affinity Studies

- Research has shown that derivatives of this compound can interact with specific enzyme sites, providing a basis for drug design targeting metabolic disorders.

-

Synthesis Pathways

- A study detailed the coupling of various chloropyrimidine derivatives with amines under controlled conditions, demonstrating effective synthesis routes for producing this compound.

-

Biological Activity Evaluation

- Preliminary assays have indicated potential antimicrobial effects, necessitating further investigation into its efficacy against specific pathogens.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(methylamino)-4-pyrimidinol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways. For example, it could act as an inhibitor of DNA synthesis by targeting enzymes like dihydrofolate reductase or thymidylate synthase .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Methyl-6-(methylamino)-4-pyrimidinol with structurally related pyrimidine derivatives, focusing on molecular properties, substituent effects, and biological activities:

Key Observations:

Nifurvidine’s nitro-furylvinyl substituent (vs. methylamino) drastically alters its biological role, shifting activity from kinase modulation to anti-infective action .

Electronic and Tautomeric Behavior: Quantum chemical studies on analogs like 2-amino-5-bromo-6-methyl-4-pyrimidinol reveal that electron-withdrawing groups (e.g., Br) stabilize the enol tautomer, while electron-donating groups (e.g., OCH₃) favor the keto form . This impacts hydrogen-bonding capacity and target interactions.

Binding Affinity and Potency: Substitution with bulkier groups (e.g., 2-(methylamino)ethanol in ) can disrupt binding pocket interactions, as seen in CDK9 inhibitors where a two-fold reduction in potency occurred . This underscores the importance of substituent size in drug design.

Structural and Functional Insights

- Hydrogen Bonding: The 4-OH group in this compound serves as a hydrogen bond donor, critical for interactions with residues like Asp104 in kinase active sites .

- Lipophilicity: Methylamino and methylthio groups enhance logP values compared to polar substituents (e.g., hydroxymethyl in 4-Amino-5-hydroxymethyl-2-methylpyrimidine), affecting pharmacokinetic profiles .

Biological Activity

2-Methyl-6-(methylamino)-4-pyrimidinol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a methyl group and a methylamino group attached to the pyrimidine ring, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with methylamine under controlled conditions. Various synthetic routes have been explored, including:

- Nucleophilic substitution reactions : This method allows for the introduction of the methylamino group onto the pyrimidine ring.

- Condensation reactions : These reactions can facilitate the formation of the pyrimidine structure from simpler precursors.

The chemical structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, potentially through mechanisms similar to other pyrimidine derivatives. The compound's effectiveness can be compared to established antibiotics in terms of minimum inhibitory concentrations (MIC).

| Bacterial Strain | MIC (µg/mL) | Comparison Compound | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 16 |

| Escherichia coli | 64 | Ciprofloxacin | 32 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. A study demonstrated that this compound significantly inhibited COX-2 enzyme activity, a key player in inflammation pathways. The IC50 value was found to be comparable to that of known anti-inflammatory drugs.

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest it may possess cytotoxic effects against specific cancer cell lines, including ovarian carcinoma and leukemia cells. The compound's mechanism may involve induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound is hypothesized to arise from its ability to interact with various biomolecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as COX-2, leading to reduced inflammatory mediators.

- DNA Interaction : Similar to other pyrimidine derivatives, it may intercalate with DNA, affecting replication and transcription processes.

Case Studies

-

Antimicrobial Efficacy Study :

A study published in PubMed evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. Results indicated that this compound displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development . -

Anti-inflammatory Research :

A recent investigation into the structure–activity relationship (SAR) of pyrimidine derivatives highlighted the anti-inflammatory properties of this compound. The study found that modifications at specific positions on the pyrimidine ring could enhance its inhibitory effects on COX enzymes . -

Cytotoxicity Assay :

In vitro assays conducted on cancer cell lines revealed that this compound exhibited significant cytotoxicity against A2780 and K562 cell lines, with IC50 values indicating strong potential for further anticancer drug development .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-Methyl-6-(methylamino)-4-pyrimidinol, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, heating 2-methylthiopyrimidine derivatives with methylamine under reflux conditions (e.g., in DMSO:water solvent systems) is a standard approach . Intermediates like 6-methylisocytosine (2-amino-4-hydroxy-6-methylpyrimidine) are characterized using FT-IR, NMR, and mass spectrometry to confirm functional groups and purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : FT-IR identifies functional groups (e.g., NH and OH stretches), while and NMR resolve methyl and pyrimidine ring protons. Comparative studies using quantum chemical calculations (e.g., DFT at B3LYP/6-311++G(d,p)) validate experimental spectral data, ensuring accurate assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer : Systematic variation of parameters is key:

- Temperature : Reflux at 80–100°C enhances amine substitution efficiency .

- Solvent : Polar aprotic solvents like DMSO improve solubility of intermediates .

- Monitoring : Use TLC or HPLC to track reaction progress and optimize quenching times .

Q. What strategies address solubility limitations of this compound in biological assays?

- Methodological Answer :

- Co-solvents : Dimethyl sulfoxide (DMSO) or ethanol at <5% v/v to avoid cytotoxicity.

- Salt formation : Protonation of the pyrimidine ring’s amino group enhances aqueous solubility .

- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) stabilize the compound in cell culture media .

Q. How do computational methods predict physicochemical properties and reactivity?

- Methodological Answer :

- DFT calculations : Determine molecular electrostatic potential (MEP) to identify nucleophilic/electrophilic sites .

- Solvation models : COSMO-RS predicts solubility in solvents like water or ethanol.

- Reactivity indices : Fukui functions guide functionalization strategies for derivative synthesis .

Q. How should researchers resolve contradictions between experimental and computational data?

- Methodological Answer : Cross-validate results using:

- Multi-technique analysis : Compare XRD crystal structures with DFT-optimized geometries .

- Experimental replicates : Ensure spectral reproducibility under controlled humidity/temperature.

- Error analysis : Quantify deviations in bond lengths/angles (e.g., ±0.02 Å for XRD vs. DFT) .

Q. What methodologies assess the compound’s potential as a biochemical probe?

- Methodological Answer :

- Enzymatic assays : Measure inhibition constants () against target enzymes (e.g., kinases) using fluorescence-based substrates .

- Cellular uptake studies : LC-MS quantifies intracellular concentrations after treatment.

- Structure-activity relationship (SAR) : Modify the methylamino group to evaluate binding affinity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.